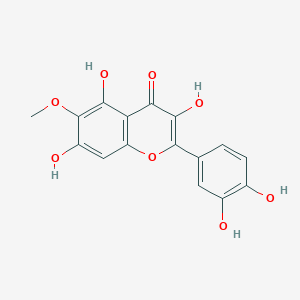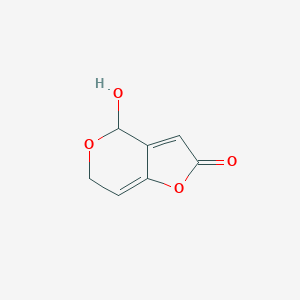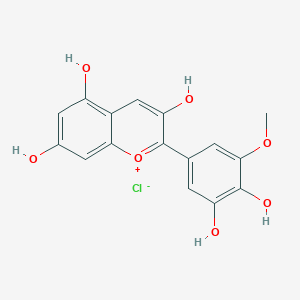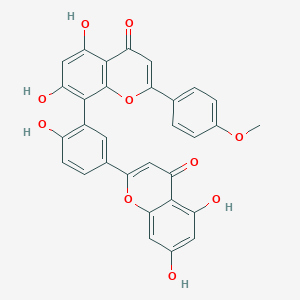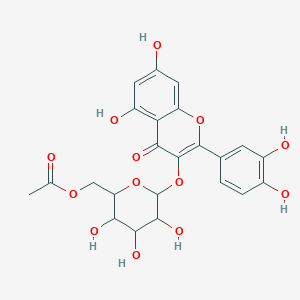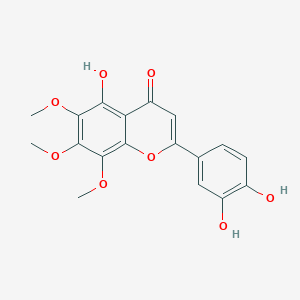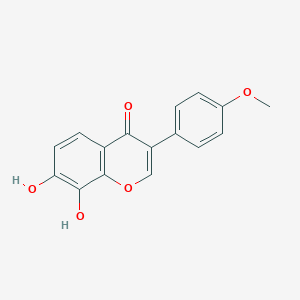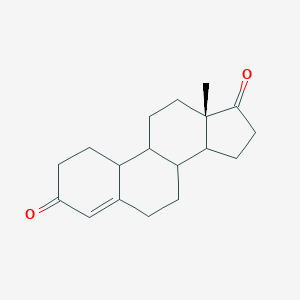
β-トコトリエノール
説明
Beta-Tocotrienol (β-Tocotrienol) is a member of the vitamin E family . It is a naturally occurring form of vitamin E commonly found in cereals such as whole wheat flour . It is one of the four types of tocotrienols, which also include alpha (α), gamma (γ), and delta (δ) tocotrienols . Unlike tocopherols, tocotrienols are unsaturated and possess an isoprenoid side chain .
Synthesis Analysis
Tocotrienols are naturally occurring compounds found in a number of vegetable oils, wheat germ, barley, and certain types of nuts and grains . They are extracted using various methods such as soxhlet and solid–liquid extractions, saponification method, and chromatography (thin layer, column chromatography, gas chromatography, supercritical fluid, high performance), capillary electrochromatography and mass spectrometry .Molecular Structure Analysis
The molecular formula of β-Tocotrienol is C28H42O2 . It has a molar mass of 410.642 g/mol . The structure of β-Tocotrienol consists of a chromanol ring and a 16-carbon phytyl side chain . Tocotrienols have unsaturated isoprenoid side chains with three carbon-carbon double bonds versus saturated side chains for tocopherols .Chemical Reactions Analysis
Tocotrienols, including β-Tocotrienol, are known for their antioxidant properties . They have the ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species . This makes them crucial for preserving cell integrity, particularly in tissues that are susceptible to oxidative stress .Physical And Chemical Properties Analysis
β-Tocotrienol has a density of 1.0±0.1 g/cm3, a boiling point of 528.8±49.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 130.1±0.3 cm3 . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols .科学的研究の応用
骨折治癒の改善
研究によると、β-トコトリエノールを含むトコトリエノールは、骨の骨折の強化と治癒の促進に役立つ可能性があります。 これは、特に骨粗鬆症の閉経後ラットで顕著であり、ヒトの骨の健康にも有益である可能性を示唆しています .
神経保護効果
β-トコトリエノールは、神経保護効果と関連付けられており、神経疾患の発症または進行を予防または遅らせるのに役立つ可能性があります .
抗がん効果
研究によると、β-トコトリエノールは、がん細胞株に対して強力な抗増殖効果を発揮し、アポトーシス応答を誘導し、がん治療の治療薬として役立つ可能性があります .
心血管の健康
β-トコトリエノールは、コレステロール値を下げ、動脈の閉塞を逆転させることによって、心血管疾患のリスクを軽減するのに役立つ可能性があることを示唆する証拠があります .
抗酸化特性
β-トコトリエノールの抗酸化能力は、アテローム性動脈硬化性病変のサイズを縮小し、抗アテローム性動脈硬化効果を発揮する可能性を含む、さまざまな健康上の利点に貢献しています .
治療におけるバイオアベイラビリティの向上
β-トコトリエノールをロードしたナノエマルジョンは、特に抗がん治療において、トコトリエノールのバイオアベイラビリティと活性を高めるという有望な結果を示しています .
細胞増殖と移動の阻害
研究では、β-トコトリエノールは、特定の細胞経路の活性化を抑制することによって、細胞増殖と移動を阻害することが示されています。これは、がんなどの疾患の治療に影響を与える可能性があります .
作用機序
Target of Action
Beta-Tocotrienol, a member of the vitamin E family, primarily targets cellular membranes, lipoproteins, and fat deposits . It is known to interact with various cell signaling pathways, including nuclear factor-κB (NF-κB), signal transducer and activator of transcription (STAT) 3, and death receptors . These targets play crucial roles in inflammation, cancer progression, and cholesterol regulation .
Mode of Action
Beta-Tocotrienol interacts with its targets by scavenging reactive nitrogen species, inhibiting cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and suppressing proinflammatory signaling . Its unsaturated isoprenoid side chain allows efficient penetration into tissues with saturated fatty layers, such as the brain and liver . This unique property enables beta-Tocotrienol to exert its antioxidant and anti-inflammatory effects more effectively than other forms of vitamin E .
Biochemical Pathways
The biosynthesis of beta-Tocotrienol occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocotrienol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) .
Pharmacokinetics
Beta-Tocotrienol is detectable at appreciable levels in the plasma after supplementation . There is inadequate data on the plasma concentrations of tocotrienols that are sufficient to demonstrate significant physiological effect . Biodistribution studies show their accumulation in vital organs of the body . Unlike alpha-tocopherol, which is mostly retained in tissues due to preferential binding by alpha-TTP, large quantities of other forms of vitamin E, including beta-Tocotrienol, are readily metabolized by CYP4F2-initiated ω-oxidation of the side chain to generate carboxychromanols and conjugated counterparts .
Result of Action
Beta-Tocotrienol exhibits a range of biological activities, including neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties . Many of these functions are related to its antioxidant properties and its varied effects are due to it behaving as a signaling molecule . For instance, it has been shown to suppress adipogenesis by reducing intracellular triglycerides and lipid droplet accumulation in various cell types .
Action Environment
The biosynthesis and function of beta-Tocotrienol can be influenced by various environmental factors. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocotrienol contents .
将来の方向性
Research on tocotrienols, including β-Tocotrienol, is promising but more research is needed to fully understand the potential health benefits of this form of vitamin E . Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .
生化学分析
Biochemical Properties
Beta-Tocotrienol interacts with various enzymes, proteins, and other biomolecules. It has been found to have a potent anti-proliferative effect on cell lines, regardless of their hormonal receptor status . The unsaturated chain of beta-Tocotrienol allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .
Cellular Effects
Beta-Tocotrienol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to induce a mild G1 arrest on cell lines and trigger a mitochondrial stress-mediated apoptotic response .
Molecular Mechanism
At the molecular level, beta-Tocotrienol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant properties allow it to donate electrons to free radicals, particularly in membranes and lipoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Tocotrienol change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of beta-Tocotrienol vary with different dosages in animal models
Metabolic Pathways
Beta-Tocotrienol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Beta-Tocotrienol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-WAZJVIJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883401 | |
| Record name | beta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-23-3 | |
| Record name | β-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-trideca-3,7,11-trienyl)-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .EPSILON.-TOCOPHEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH810ZM8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





